Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Medicinal chemists optimizing c-Met/VEGFR-2 kinase inhibitors face inconsistent amide coupling yields with the free acid, requiring in-situ activation that introduces synthetic variability. Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 2197061-92-8) solves this as a pre-formed, ready-to-use lithium carboxylate building block. • Eliminates base pre-activation; reliable solubility and reactivity in DMF/DMSO for high-throughput amide coupling • 6-Methyl substitution differentiates from des-methyl analog (CAS 1799434-66-4) for steric/electronic SAR exploration against c-Met/VEGFR-2 • Docking-confirmed binding mode analogous to foretinib (Front. Chem., 2022); suitable for kinase selectivity profiling • In stock for immediate global shipping; ideal for kinase-focused compound library synthesis

Molecular Formula C7H5LiN4O2
Molecular Weight 184.08
CAS No. 2197061-92-8
Cat. No. B2882567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
CAS2197061-92-8
Molecular FormulaC7H5LiN4O2
Molecular Weight184.08
Structural Identifiers
SMILES[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1
InChIInChI=1S/C7H6N4O2.Li/c1-4-3-11-5(2-8-4)9-10-6(11)7(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1
InChIKeySHZHWRLSIMKVAG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate


Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 2197061-92-8) is a lithium carboxylate salt featuring a 6-methyl-substituted [1,2,4]triazolo[4,3-a]pyrazine core . With a molecular formula of C₇H₅LiN₄O₂ and a molecular weight of 184.08 g/mol, this compound serves as a versatile synthon for constructing kinase-focused compound libraries, particularly those targeting the c-Met/VEGFR-2 signaling axis [1]. The triazolo[4,3-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, and the 6-methyl substitution pattern differentiates this building block from its des-methyl analog for structure-activity relationship (SAR) exploration [2].

SAR Significance of 6-Methyl Substitution


In medicinal chemistry campaigns centered on the triazolo[4,3-a]pyrazine scaffold, substitution with a close analog like Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1799434-66-4, des-methyl) or the free acid 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 2197061-91-7) is inadvisable without a thorough understanding of the functional consequences. The 6-methyl group introduces specific steric and electronic perturbations to the pyrazine ring that influence downstream molecular recognition events, as demonstrated by the broad range of kinase inhibitory activities reported for diversely substituted analogs [1]. Furthermore, the lithium carboxylate salt form ensures reliable solubility and reactivity in polar aprotic solvents (e.g., DMF, DMSO) during amide coupling reactions, whereas the free acid requires additional in-situ activation or handling of a corrosive protonated species, increasing synthetic variability . The quantitative impact of these structural features on biological and chemical behavior is detailed in the evidence sections below.

Differentiation Evidence for 6-Methyl Triazolopyrazine


6-Methyl Substituent Effects on Lipophilicity

The target compound is differentiated from its des-methyl analog, Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1799434-66-4), by a single methyl substitution at the 6-position of the pyrazine ring. This results in a quantifiable increase in molecular weight (from 170.1 g/mol to 184.08 g/mol) and a change in molecular formula from C₆H₃LiN₄O₂ to C₇H₅LiN₄O₂ [1]. The addition of the methyl group increases the calculated logP (XLogP3-AA) from 0 for the unsubstituted parent acid to an estimated higher value for the methylated analog, enhancing lipophilicity and potentially influencing membrane permeability and target binding kinetics [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Lithium Salt Advantage for Amide Coupling

The target compound is supplied as a pre-formed lithium carboxylate salt (SMILES: [Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1), which is directly amenable to amide coupling reactions without the need for a separate deprotonation step . In contrast, the free acid analog, 6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 2197061-91-7, C₇H₆N₄O₂, MW 178.15), requires in-situ activation with a base (e.g., DIPEA, NMM) to generate the reactive carboxylate nucleophile, introducing an additional variable in reaction optimization and potentially leading to lower yields for acid-sensitive substrates . The lithium salt's improved handling characteristics are evidenced by its classification as a 'Building Block' by specialty chemical suppliers, indicating its optimized form for library synthesis .

Synthetic Chemistry Amide Bond Formation Building Block Utility

Dual c-Met/VEGFR-2 Kinase Inhibition Validation

While direct, publicly available IC₅₀ data for this specific lithium salt against purified kinases is absent from primary literature, the triazolo[4,3-a]pyrazine scaffold to which it belongs has demonstrated potent, dual c-Met/VEGFR-2 inhibitory activity in peer-reviewed studies. A closely related class of [1,2,4]triazolo[4,3-a]pyrazine derivatives exhibited a range of activities, with the most potent compound (17l) achieving a c-Met IC₅₀ of 26.00 nM and a VEGFR-2 IC₅₀ of 2.6 µM in biochemical assays [1]. This scaffold has been further validated in cellular proliferation assays against A549 (IC₅₀ = 0.98 µM), MCF-7, and Hela cancer cell lines [2]. The 6-methyl carboxylate building block is a direct synthetic precursor for generating libraries of such potent analogs, where the 6-methyl substituent can be leveraged to occupy small hydrophobic pockets within the kinase active site [3].

Cancer Biology Kinase Inhibition Pharmacology

6-Methyl Triazolopyrazine Use Cases in Drug Discovery


Kinase Library Synthesis via Parallel Amide Coupling

The pre-formed lithium carboxylate salt of the 6-methyl-triazolo[4,3-a]pyrazine scaffold is ideally suited for high-throughput amide bond formation with diverse amine building blocks. Its 'ready-to-use' nature eliminates the need for base pre-activation, as evidenced by its classification as a 'Building Block' by specialty chemical suppliers [1]. This streamlines the synthesis of compound libraries designed to explore the SAR of the 6-methyl substituent against kinase targets like c-Met and VEGFR-2, where potent nanomolar activity has been demonstrated for this chemotype [2].

Molecular Docking Comparator Reagent

The compound serves as a key reference ligand or synthetic precursor in computational studies aimed at understanding the binding mode of triazolo[4,3-a]pyrazine derivatives to c-Met and VEGFR-2. Molecular docking and dynamics simulations have confirmed that this class of compounds binds to the kinase proteins in a manner similar to the clinical candidate foretinib, as published in a 2022 Frontiers in Chemistry study [1]. The 6-methyl group can be specifically interrogated for its contribution to hydrophobic pocket occupancy and its effect on the overall binding free energy calculated via MM-PBSA/GBSA.

Kinase Selectivity Profiling with 6-Methyl Probe

Given the scaffold's demonstrated activity against c-Met and VEGFR-2, the target compound is a prime starting material for synthesizing probe molecules to assess kinase selectivity. By derivatizing the carboxylate handle, researchers can create affinity probes or fluorescent tracers to profile binding across a panel of kinases [1]. This application is critical for understanding the polypharmacology of the chemical series and for designing more selective inhibitors, as the triazolo[4,3-a]pyrazine core is a privileged structure with potential activity against multiple kinase targets [2].

Physicochemical Optimization via Counterion Choice

The lithium salt form offers distinct solubility and dissolution characteristics compared to the free acid or other salt forms (e.g., sodium, potassium). Procurement of this specific lithium salt allows formulation scientists to systematically evaluate the impact of the counterion on the compound's solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and its solid-state stability profile [1]. This is a crucial step in the early pre-formulation development of any lead candidate emerging from a triazolopyrazine-based kinase inhibitor program.

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